molecular formula C11H14N4 B13633437 1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13633437
M. Wt: 202.26 g/mol
InChI Key: WSXHQPYGEYJIEX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2,5-dimethylbenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer and antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
  • 1-(2,6-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
  • 1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine

Uniqueness

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4/c1-8-3-4-9(2)10(5-8)6-15-7-13-11(12)14-15/h3-5,7H,6H2,1-2H3,(H2,12,14)

InChI Key

WSXHQPYGEYJIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC(=N2)N

Origin of Product

United States

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